Mofezolac

Descripción

MOFEZOLAC is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994.

Cyclooxygenase 1 inhibitor; structure in first source; RN from Toxlit

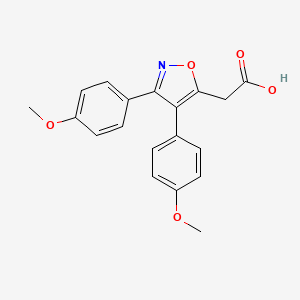

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEIHHYCDCTAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046716 | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78967-07-4 | |

| Record name | Mofezolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofezolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFEZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile of significant interest in pain and inflammation research. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Mofezolac, consolidating available data for researchers, scientists, and professionals in drug development. While comprehensive preclinical data exists, detailed human pharmacokinetic parameters are not extensively reported in publicly available literature. This guide synthesizes the current understanding of Mofezolac's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile primarily from preclinical studies, and provides detailed experimental methodologies for key assays.

Introduction

Mofezolac, with the chemical name [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is marketed in Japan under the trade name Disopain for conditions such as rheumatoid arthritis, lower back pain, and postoperative pain.[1][2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of Mofezolac.

Pharmacodynamics

Mechanism of Action

Mofezolac exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1]

Contrary to some initial reports suggesting COX-2 selectivity, robust evidence indicates that Mofezolac is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1) .[2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[3] The analgesic effect of Mofezolac is therefore primarily attributed to its potent inhibition of COX-1.[3]

In Vitro Efficacy

The selective inhibitory activity of Mofezolac on COX-1 has been quantified in various in vitro assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high affinity for COX-1 over COX-2.

| Enzyme | IC50 (nM) | Species | Assay Type |

| COX-1 | 0.0079 µM (7.9 nM) | Ovine | In Vitro Enzyme Assay |

| COX-2 | >50 µM (>50,000 nM) | Ovine | In Vitro Enzyme Assay |

| COX-1 | Not specified | Human | Whole Blood Assay |

| COX-2 | Not specified | Human | Whole Blood Assay |

Data compiled from multiple sources.[3][5]

Signaling Pathway

The mechanism of action of Mofezolac involves the blockade of the arachidonic acid cascade at the level of COX-1. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Pharmacokinetics

Detailed human pharmacokinetic data for Mofezolac is limited in the public domain. The following information is primarily based on preclinical studies in rats.

Absorption

In rats, orally administered 14C-labeled Mofezolac is rapidly absorbed, with the concentration of radioactivity in the blood reaching its maximum within 15 minutes.[6] In humans, a rapid onset of action is reported, with pain relief typically observed within 30 minutes to an hour, and a peak effect achieved within one to two hours after administration, suggesting rapid absorption.[1]

Distribution

Following oral administration in rats, radioactivity was found to be higher in the stomach, liver, and kidney compared to other tissues.[6] The radioactivity in all tissues was observed to disappear rapidly.[6]

Metabolism

Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[2] Preclinical studies in various animal species have identified several metabolites of Mofezolac.

Excretion

In a study with 14C-labeled Mofezolac in rats, approximately 55% of the radioactivity was excreted in the urine and 39% in the feces within 72 hours of oral administration.[6] About 62% of the radioactivity was excreted in the bile, and evidence of enterohepatic circulation was observed with approximately 52% of the radioactivity in the bile being reabsorbed.[6]

Summary of Preclinical Pharmacokinetic Parameters in Rats

| Parameter | Value | Notes |

| Time to Cmax (Tmax) | < 15 minutes | Following a single oral administration. |

| Urinary Excretion (72h) | ~55% of dose | |

| Fecal Excretion (72h) | ~39% of dose | |

| Biliary Excretion | ~62% of dose | |

| Enterohepatic Circulation | Present | ~52% of biliary radioactivity reabsorbed. |

Data from a study in rats with 14C-labeled Mofezolac.[6]

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of Mofezolac on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or recombinant ovine COX-2 is used.

-

Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing phenol and heme.

-

Inhibition: The enzyme is pre-incubated with varying concentrations of Mofezolac.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: COX activity is monitored by measuring the consumption of oxygen using a Clark-type oxygen-sensitive electrode or through a colorimetric assay that detects the peroxidase activity of COX.

-

Data Analysis: The percentage of inhibition at each Mofezolac concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Preclinical Pharmacokinetic Study (Rat Model)

Methodology:

-

Radiolabeling: Mofezolac is labeled with Carbon-14 (14C) to enable tracking.

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.

-

Dosing: A single oral dose of 14C-Mofezolac is administered.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile is collected from bile-duct cannulated rats.

-

Radioactivity Measurement: The total radioactivity in the collected samples (blood, plasma, urine, feces, bile, and tissues) is measured using liquid scintillation counting.

-

Pharmacokinetic Analysis: The concentration of radioactivity over time is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and excretion percentages.

Conclusion

Mofezolac is a potent and selective COX-1 inhibitor with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile is well-characterized, with a clear mechanism of action. The available preclinical pharmacokinetic data in rats indicates rapid absorption and extensive metabolism, with excretion occurring through both renal and fecal routes, and evidence of enterohepatic circulation. While qualitative human data suggests a rapid onset of action, a significant gap exists in the publicly available literature regarding detailed quantitative human pharmacokinetic parameters. Further studies or access to regulatory submission data would be necessary to provide a complete pharmacokinetic profile of Mofezolac in humans, which is crucial for optimizing its clinical use and for the development of new diarylisoxazole-based therapeutics.

References

- 1. What is Mofezolac used for? [synapse.patsnap.com]

- 2. Mofezolac - Wikipedia [en.wikipedia.org]

- 3. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofezolac: A Technical Guide to a Selective Cyclooxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potent and selective inhibition of cyclooxygenase-1 (COX-1).[1][2][3] Unlike many traditional NSAIDs which exhibit dual inhibition of both COX-1 and COX-2, or newer "coxibs" which are highly selective for COX-2, Mofezolac's distinct profile presents a valuable tool for investigating the specific physiological and pathological roles of COX-1.[4] This document provides an in-depth technical overview of Mofezolac, consolidating key data on its inhibitory activity, detailing experimental protocols for its evaluation, and visualizing its mechanism and experimental workflows. Marketed in Japan under the trade name Disopain, it is prescribed for conditions such as rheumatoid arthritis and postoperative pain.[2] Emerging research also points to its potential utility in neuroinflammation and oncology.[5][6]

It is important to note that while the predominant body of recent scientific literature and supplier data classifies Mofezolac as a highly selective COX-1 inhibitor, some sources describe it as a selective COX-2 inhibitor.[7][8] This guide will proceed based on the more substantiated and recent evidence of its COX-1 selectivity, which is supported by detailed enzymatic assays and structural studies.[1][9][10]

Mechanism of Action: Selective COX-1 Inhibition

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other pro-inflammatory eicosanoids.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[8]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[7][8]

Mofezolac's pharmacological profile is defined by its high affinity for and potent inhibition of the COX-1 isoform. Structural studies of ovine COX-1 in complex with Mofezolac reveal that the drug binds within the enzyme's active site channel. This binding is stabilized by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts, which collectively account for its high binding affinity and selectivity.[2] By preferentially blocking COX-1, Mofezolac effectively inhibits processes where this isoform plays a critical role, such as platelet aggregation and specific inflammatory pathways.[1][11]

Signaling Pathway Diagram

Caption: Mofezolac selectively inhibits COX-1, blocking prostaglandin synthesis.

Quantitative Data: In Vitro Inhibitory Activity

Mofezolac is distinguished by its sub-nanomolar potency against COX-1 and a high selectivity index, indicating significantly weaker activity against COX-2. The selectivity index (SI) is calculated as the ratio of COX-2 IC₅₀ to COX-1 IC₅₀.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-2/COX-1) | Reference(s) |

| Mofezolac | 1.44 | 447 | ~310 | [1][3][12] |

| Mofezolac | 7.9 | >50,000 | >6300 | [9][10] |

| SC-560 | 2.4 | 470 | ~196 | [13] |

Note: IC₅₀ values can vary between studies due to differences in assay conditions, enzyme sources (e.g., ovine, human), and measurement techniques.

Experimental Protocols

This section details the methodologies employed in key preclinical studies to characterize the activity of Mofezolac.

In Vitro COX Inhibition Assay

The relative inhibitory potency of Mofezolac against COX-1 and COX-2 is a critical determinant of its pharmacological profile.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Mofezolac for ovine or human COX-1 and COX-2 enzymes.

-

Methodology (Colorimetric Assay): [9][14]

-

Enzyme Preparation: Purified recombinant ovine or human COX-1 or COX-2 enzyme is used.

-

Incubation: The enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) with various concentrations of Mofezolac or a vehicle control for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Detection: The reaction is allowed to proceed for a short duration (e.g., 2 minutes). The peroxidase activity of the COX enzyme is then measured by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The oxidation of the substrate produces a colored product, and the absorbance is measured using a spectrophotometer (e.g., at 590-620 nm).

-

Calculation: The percent inhibition for each Mofezolac concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Analgesia Model: Phenylquinone-Induced Writhing

This model assesses the peripheral analgesic activity of a compound.

-

Objective: To evaluate the dose-dependent analgesic effect of Mofezolac in an acute visceral pain model.[11]

-

Methodology:

-

Animals: Male ICR mice are typically used.[11]

-

Drug Administration: Mofezolac is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg) a set time (e.g., 1 hour) before the pain-inducing stimulus.[1] A control group receives the vehicle.

-

Induction of Writhing: A solution of phenyl-p-benzoquinone (PQ) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (a contraction of the abdominal muscles followed by extension of the hind limbs).[11]

-

Observation: Immediately after PQ injection, mice are placed in individual observation chambers, and the number of writhes is counted for a specific period (e.g., 5-20 minutes).

-

Analysis: The analgesic effect is expressed as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The 50% effective dose (ED₅₀) can be calculated from the dose-response data.

-

In Vivo Neuroinflammation Model: LPS Injection

This model is used to study the anti-inflammatory effects of compounds within the central nervous system.[5]

-

Objective: To determine if Mofezolac can attenuate the inflammatory response in the brain induced by lipopolysaccharide (LPS).

-

Methodology:

-

Animals: Adult male mice (e.g., 129S2/Sv strain) are used.[5]

-

Drug Administration: Mice receive Mofezolac (e.g., 6 mg/kg, i.p.) or vehicle (e.g., 40% DMSO in phosphate buffer) once daily for a period such as 10 days.[5]

-

Induction of Neuroinflammation: On a specific day of the treatment period, mice are anesthetized and receive an intracerebroventricular (i.c.v.) injection of LPS to induce a central inflammatory response. Control groups receive a vehicle injection.

-

Tissue Collection: After a set time post-LPS injection, mice are euthanized, and brains are collected. Different brain regions (e.g., hippocampus, cortex) are dissected for analysis.

-

Analysis:

-

Western Blotting: Brain tissue lysates are analyzed for the expression levels of inflammatory markers such as COX-1, COX-2, ionized calcium-binding adapter molecule-1 (Iba-1, a marker of microglial activation), and glial fibrillary acidic protein (GFAP, a marker of astrogliosis).[5]

-

PGE₂ Measurement: Prostaglandin E₂ levels in brain tissue are quantified using an enzyme immunoassay (EIA) or similar method.[5]

-

-

In Vitro Platelet Aggregation Assay

This assay measures the effect of a compound on the function of platelets, a process highly dependent on COX-1-derived thromboxane A₂.

-

Objective: To determine the IC₅₀ of Mofezolac for the inhibition of platelet aggregation.[1]

-

Methodology (Turbidimetric Method):

-

Sample Preparation: Human platelet-rich plasma (hPRP) is prepared from whole blood collected from healthy volunteers.

-

Incubation: The hPRP is pre-incubated with various concentrations of Mofezolac or vehicle for a short period (e.g., 2 minutes).

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist, typically arachidonic acid.

-

Measurement: Aggregation is monitored by measuring the change in light transmission through the hPRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Analysis: The maximum aggregation percentage is determined for each concentration, and the IC₅₀ value is calculated. Mofezolac has been shown to inhibit platelet aggregation with an IC₅₀ of 0.45 μM in this assay.[1]

-

Visualizations of Workflows and Relationships

Workflow for In Vivo Neuroinflammation Study

Caption: Workflow for evaluating Mofezolac in an LPS-induced neuroinflammation model.

Logical Relationship: Selectivity and Effects

Caption: Mofezolac's COX-1 selectivity influences its therapeutic and side-effect profile.

Conclusion

Mofezolac stands out as a potent and highly selective inhibitor of the COX-1 enzyme. Its well-characterized inhibitory profile, with IC₅₀ values in the low- to sub-nanomolar range for COX-1 and a selectivity index reaching over 6000 in some studies, makes it an invaluable chemical probe for dissecting the roles of COX-1 in health and disease.[9][10] Preclinical data robustly support its efficacy in models of acute pain, neuroinflammation, and platelet aggregation, directly linking these effects to its primary mechanism of action.[1][5][11] The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon existing findings. For drug development professionals, Mofezolac serves as a lead compound and a benchmark for the design of new generations of selective COX-1 inhibitors, potentially for therapeutic areas such as cardiovascular disease, neurodegenerative disorders, and oncology.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mofezolac - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective COX-1 inhibition: A therapeutic target to be reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is Mofezolac used for? [synapse.patsnap.com]

- 8. What is the mechanism of Mofezolac? [synapse.patsnap.com]

- 9. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mofezolac | COX | TargetMol [targetmol.com]

- 13. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Mofezolac's Biological Targets Beyond COX-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent and highly selective inhibition of cyclooxygenase-1 (COX-1).[1] While its primary mechanism of action through COX-1 inhibition is well-established, emerging research indicates that Mofezolac's pharmacological profile extends to other biological targets and signaling pathways. This technical guide provides a comprehensive overview of the known biological targets of Mofezolac beyond COX-1, with a focus on its modulatory effects on the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Mofezolac's molecular interactions and therapeutic potential.

Quantitative Data on Mofezolac's Inhibitory Activity

Mofezolac's primary activity is its selective inhibition of COX-1. The following table summarizes the available quantitative data on its inhibitory potency.

| Target | Parameter | Value | Species | Reference |

| COX-1 | IC50 | 7.9 nM | Ovine | [2] |

| IC50 | 1.44 nM | Not Specified | [3] | |

| ∆G (Binding Free Energy) | -10.2 kcal/mol | Ovine | [2] | |

| COX-2 | IC50 | >50 µM | Ovine | [2] |

| IC50 | 447 nM | Not Specified | [3] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. ∆G: Gibbs free energy of binding. A more negative value indicates a stronger binding affinity.

Modulation of the NF-κB Signaling Pathway: A Key Target Beyond COX-1

A significant biological effect of Mofezolac, independent of its direct COX-1 inhibition, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

Research has demonstrated that Mofezolac can downregulate the activation of NF-κB.[6] The mechanism for this is through the inhibition of IκBα phosphorylation .[4][5] In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing the initial phosphorylation of IκBα, Mofezolac effectively halts this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.

This inhibitory effect on the NF-κB pathway has been observed in both in vitro and in vivo models of neuroinflammation.[5][6]

Signaling Pathway Diagram

Potential Off-Target Interactions: Investigating PPARs and 5-Lipoxygenase

To provide a thorough analysis, investigations were conducted into the potential interaction of Mofezolac with other key inflammatory mediators, namely Peroxisome Proliferator-Activated Receptors (PPARs) and 5-Lipoxygenase (5-LOX).

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in the regulation of inflammation and metabolism. Despite a comprehensive literature search, no direct experimental evidence was found to suggest that Mofezolac acts as either an agonist or antagonist of any PPAR isoform.

-

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Similar to the findings for PPARs, there is currently no published research indicating that Mofezolac directly inhibits or modulates the activity of 5-LOX.

Therefore, based on the available scientific literature, it is unlikely that Mofezolac exerts its anti-inflammatory effects through direct interaction with PPARs or 5-LOX.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Mofezolac's biological targets.

In Vitro Model: LPS-Activated BV-2 Microglial Cells

-

Cell Culture:

-

Mouse BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Mofezolac and LPS Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density.

-

Cells are pre-treated with Mofezolac (at various concentrations, e.g., 0.1 µM, 0.5 µM) for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 or 48 hours).

-

-

Western Blotting for Phosphorylated IκBα:

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel.

-

Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Experimental Workflow Diagram

Conclusion

References

- 1. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Western blot analysis [bio-protocol.org]

- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

Mofezolac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth overview of the mechanism of action of Mofezolac, with a specific focus on its potent and selective inhibition of cyclooxygenase-1 (COX-1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows to support further research and development in this area.

Introduction

Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[2] Mofezolac, with the chemical name [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is an NSAID that demonstrates a high affinity for COX-1.[3][4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Mofezolac's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2] This inhibition of prostaglandin synthesis is the basis for Mofezolac's anti-inflammatory, analgesic, and antipyretic properties.[2][5]

Signaling Pathway

The synthesis of prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. Mofezolac acts as a competitive inhibitor, binding to the active site of COX-1 and preventing arachidonic acid from being converted into the unstable intermediate, prostaglandin G2 (PGG2), and subsequently to PGH2. This blockade is the critical step in Mofezolac's mechanism of action.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

Mofezolac has been demonstrated to be a potent and highly selective inhibitor of COX-1 over COX-2. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies. It is important to note that variations in experimental conditions, such as enzyme source and assay type, can influence the observed IC50 values.

| Enzyme | IC50 Value | Reference(s) |

| Ovine COX-1 | 1.44 nM | [6][7] |

| Ovine COX-1 | 7.9 nM | [8] |

| Ovine COX-2 | 447 nM | [6][7] |

| Ovine COX-2 | >50 µM | [8] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

The inhibitory effect of Mofezolac on COX-1 and COX-2 can be assessed using a colorimetric or fluorometric assay. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

-

Ovine COX-1 enzyme

-

Human or Ovine COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Mofezolac and other test compounds

-

96-well microplate

-

Microplate reader

-

Enzyme and Inhibitor Preparation : Prepare stock solutions of Mofezolac and control compounds in a suitable solvent (e.g., DMSO).

-

Reaction Mixture : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition : Add varying concentrations of Mofezolac or vehicle control to the wells.

-

Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding a solution of arachidonic acid and the colorimetric/fluorometric substrate.

-

Measurement : Immediately measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis : Calculate the percentage of inhibition for each Mofezolac concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Phenylquinone-Induced Writhing Test in Mice

This protocol outlines an in vivo model to assess the analgesic efficacy of Mofezolac.

The intraperitoneal injection of phenyl-p-benzoquinone (phenylquinone) in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a model of visceral pain. The analgesic effect of a compound is determined by its ability to reduce the number of writhes.[3]

-

Male or female mice (e.g., ddY or Swiss albino)

-

Mofezolac

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

Phenyl-p-benzoquinone (PQ) solution (e.g., 0.02% in 5% ethanol/saline)

-

Observation chambers

-

Animal Acclimation : Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration : Administer Mofezolac or vehicle orally to different groups of mice.

-

Induction of Writhing : After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject each mouse intraperitoneally with the PQ solution.

-

Observation : Immediately after the PQ injection, place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20-30 minutes).

-

Data Analysis : Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing for the Mofezolac-treated groups compared to the vehicle control group.

In Vivo Urate-Induced Synovitis in Dogs

This protocol details an in vivo model for evaluating the anti-inflammatory effects of Mofezolac in a model of acute arthritis.

The intra-articular injection of sodium urate crystals into the stifle (knee) joint of dogs induces an acute inflammatory response, characterized by pain, lameness, and swelling, mimicking gouty arthritis.[5] The efficacy of an anti-inflammatory drug is assessed by its ability to alleviate these symptoms.

-

Healthy adult dogs

-

Mofezolac

-

Vehicle

-

Sodium urate crystal suspension

-

Anesthetic agents

-

Equipment for lameness scoring and joint measurement

-

Baseline Measurements : Before the induction of synovitis, assess baseline lameness scores and measure the circumference of the stifle joints.

-

Drug Administration : Administer Mofezolac or vehicle to the dogs according to the study design (e.g., orally).

-

Induction of Synovitis : Anesthetize the dogs and inject the sodium urate crystal suspension into one stifle joint.

-

Post-Induction Assessments : At various time points after the injection (e.g., 4, 8, 24 hours), evaluate lameness using a standardized scoring system and measure the joint circumference to assess swelling.

-

Data Analysis : Compare the changes in lameness scores and joint swelling between the Mofezolac-treated and vehicle control groups to determine the anti-inflammatory efficacy.

Conclusion

Mofezolac is a potent and selective inhibitor of COX-1, which underpins its role in the inhibition of prostaglandin synthesis. This targeted mechanism of action is responsible for its analgesic and anti-inflammatory properties observed in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Mofezolac and other COX inhibitors. A thorough understanding of its pharmacological profile is essential for its optimal use in research and potential therapeutic applications.

References

- 1. frontiersin.org [frontiersin.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

Mofezolac in Intestinal Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence investigating the role of Mofezolac, a selective cyclooxygenase-1 (COX-1) inhibitor, in the context of intestinal carcinogenesis. The following sections detail the mechanism of action, summarize key quantitative data from animal studies, outline experimental methodologies, and visualize the relevant biological pathways and study designs.

Introduction

Cyclooxygenase (COX) enzymes, particularly COX-2, have been extensively studied for their role in promoting colorectal cancer. COX enzymes are responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and inflammation, all hallmarks of cancer. While much of the focus has been on COX-2 inhibitors, emerging evidence suggests that the COX-1 isoform also plays a significant role in intestinal tumorigenesis.[1][2] Mofezolac, a selective COX-1 inhibitor, has been investigated as a potential chemopreventive agent in this context.[1][3] This document synthesizes the foundational preclinical research on Mofezolac's efficacy and mechanism of action in animal models of intestinal cancer.

Mechanism of Action

The primary mechanism by which Mofezolac is thought to inhibit intestinal carcinogenesis is through the selective inhibition of the COX-1 enzyme.[1] This leads to a reduction in the production of pro-inflammatory prostaglandins, most notably PGE2.[2][3] Elevated levels of PGE2 are found in intestinal tumors and are known to contribute to cancer progression by promoting cell proliferation and potentially affecting cell turnover and angiogenesis.[2][4] By reducing PGE2 levels, Mofezolac helps to suppress the pro-tumorigenic environment in the intestine.[3] The data suggests that both COX-1 and COX-2 contribute to the prostaglandin levels that drive intestinal tumor growth, making selective COX-1 inhibition a viable strategy for cancer prevention.[1]

Signaling Pathway

Caption: Proposed signaling pathway for Mofezolac in intestinal carcinogenesis.

Quantitative Data from Preclinical Studies

The efficacy of Mofezolac in inhibiting intestinal carcinogenesis has been evaluated in two primary animal models: azoxymethane (AOM)-induced carcinogenesis in rats, a model for sporadic colon cancer, and Apc gene knockout mice, a model for familial adenomatous polyposis. The key findings from these studies are summarized below.

Effects of Mofezolac on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in F344 Rats

| Treatment Group | Dose (ppm in diet) | Duration | Number of ACFs per Rat (Mean ± SD) | % of Control | BrdU Labeling Index (%) |

| AOM alone (Control) | 0 | 4 weeks | 182 ± 20 | 100% | 10.4 |

| AOM + Mofezolac | 600 | 4 weeks | Not explicitly stated, but reduced dose-dependently | 76% | 7.3 |

| AOM + Mofezolac | 1200 | 4 weeks | Not explicitly stated, but reduced dose-dependently | 60% | 6.8 |

Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1][5]

Effects of Mofezolac on Intestinal Polyp Formation in Apc Gene Knockout Mice

| Treatment Group | Dose (ppm in diet) | Duration | Total Number of Polyps (Mean ± SD) | % of Control |

| Control Diet | 0 | 8 weeks | Not explicitly stated | 100% |

| Mofezolac | 600 | 8 weeks | Not explicitly stated, but reduced dose-dependently | Not explicitly stated |

| Mofezolac | 1200 | 8 weeks | Not explicitly stated, but reduced dose-dependently | 59% |

Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1]

Effects of Mofezolac on AOM-Induced Colon Carcinoma in F344 Rats

| Treatment Group | Dose (ppm in diet) | Duration | Incidence of Colon Carcinomas (%) | Multiplicity of Colon Carcinomas (Mean ± SD) | Volume of Colon Carcinomas (mm³) (Mean ± SD) |

| AOM alone (Control) | 0 | 32 weeks | 94% | 3.19 ± 1.87 | 23.7 ± 31.2 |

| AOM + Mofezolac | 600 | 32 weeks | Not explicitly stated, but slight reduction | Not explicitly stated, but slight reduction | Not explicitly stated, but slight reduction |

| AOM + Mofezolac | 1200 | 32 weeks | 79% | 2.15 ± 1.65 | 7.5 ± 11.8 |

Data sourced from Cancer Science, 2006, 97(10), 1011-4.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

AOM-Induced Aberrant Crypt Foci (ACF) Study in Rats

-

Animal Model: Male F344 rats.[1]

-

Carcinogen Induction: Subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight at 5 and 6 weeks of age.[1]

-

Drug Administration: Mofezolac was administered in the diet at concentrations of 600 or 1200 ppm for a duration of 4 weeks.[1]

-

Endpoint Analysis:

Intestinal Polyp Formation Study in Apc Knockout Mice

-

Animal Model: Apc gene knockout mice (APC1309 mice).[1]

-

Drug Administration: Mofezolac was provided in the diet at concentrations of 600 or 1200 ppm for a duration of 8 weeks.[1]

-

Endpoint Analysis: The number of intestinal polyps was counted and compared to a control diet group. The size distribution of the polyps was also analyzed.[2]

AOM-Induced Colon Carcinoma Study in Rats

-

Animal Model: Male F344 rats.[3]

-

Carcinogen Induction: Two subcutaneous injections of AOM (15 mg/kg body weight) at a 7-day interval, starting at 5 weeks of age.[3][5]

-

Drug Administration: Mofezolac was incorporated into the diet at 600 or 1200 ppm for 32 weeks, beginning one day before the first AOM injection.[3][5]

-

Endpoint Analysis: The incidence, multiplicity, and volume of colon carcinomas were determined at the end of the study.[3][5]

Experimental Workflow Diagram

Caption: Generalized experimental workflows for preclinical Mofezolac studies.

Discussion and Future Directions

The preclinical data strongly suggest that the selective COX-1 inhibitor, Mofezolac, effectively suppresses the development of intestinal tumors in rodent models of both sporadic and inherited colorectal cancer.[1][3] The inhibitory effects are dose-dependent and are associated with a reduction in cell proliferation.[1] The mechanism is believed to be centered on the inhibition of COX-1-mediated prostaglandin synthesis.[3]

Notably, in the cited studies, Mofezolac did not induce gastrointestinal side effects, which are a common concern with non-selective NSAIDs.[2] This suggests a potentially favorable safety profile for Mofezolac as a chemopreventive agent.

Further research is warranted to fully elucidate the downstream effects of Mofezolac-mediated COX-1 inhibition on specific cellular processes such as apoptosis and angiogenesis in intestinal tumor cells. While the reduction in PGE2 is known to influence these pathways, direct evidence from Mofezolac studies is currently limited.[2][5]

To date, there is a lack of publicly available data from clinical trials investigating Mofezolac for the prevention or treatment of intestinal cancer in humans. Future clinical studies would be necessary to translate these promising preclinical findings to a clinical setting and to establish the safety and efficacy of Mofezolac in human populations at risk for colorectal cancer.

Conclusion

Mofezolac has demonstrated significant chemopreventive effects in well-established animal models of intestinal carcinogenesis. Its selective inhibition of COX-1 presents a targeted approach to reducing the pro-tumorigenic prostaglandin environment in the gut. The quantitative data from these preclinical studies provide a strong rationale for further investigation into the clinical potential of Mofezolac as a chemopreventive agent for colorectal cancer.

References

- 1. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Suppression of azoxymethane‐induced colon cancer development in rats by a cyclooxygenase‐1 selective inhibitor, mofezolac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of prostaglandin E2 in the progression of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Suppression of azoxymethane-induced colon cancer development in rats by a cyclooxygenase-1 selective inhibitor, mofezolac - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mofezolac In Vitro Assay Protocol for Microglial Cells

Application Note & Protocol

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2][3] In the central nervous system, microglial cells are the primary immune cells, and their activation is a hallmark of neuroinflammation.[4][5] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including prostaglandins like prostaglandin E2 (PGE2).[1][2][6] The production of PGE2 is catalyzed by cyclooxygenase enzymes. Mofezolac has been shown to counteract the inflammatory state in activated microglial cells by selectively inhibiting COX-1, leading to a reduction in PGE2 release and downregulation of the NF-κB signaling pathway.[1][2][7]

This document provides detailed protocols for in vitro assays to evaluate the efficacy of Mofezolac in a microglial cell model of neuroinflammation. The protocols are designed for researchers, scientists, and drug development professionals working on novel anti-inflammatory therapeutics.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, based on published findings.

Table 1: Effect of Mofezolac on BV-2 Microglial Cell Viability

| Treatment Group | Mofezolac (µM) | LPS (1 µg/mL) | Cell Viability (% of Control) |

| Control | 0 | - | 100% |

| Mofezolac | 0.1 | - | No significant toxicity |

| Mofezolac | 0.5 | - | No significant toxicity |

| LPS | 0 | + | No significant toxicity |

| Mofezolac + LPS | 0.1 | + | No significant toxicity |

| Mofezolac + LPS | 0.5 | + | No significant toxicity |

| Data based on MTT assay results at 24 hours.[1][2] |

Table 2: Effect of Mofezolac on PGE2 Production in LPS-Stimulated BV-2 Microglial Cells

| Treatment Group | Mofezolac (µM) | LPS (1 µg/mL) | PGE2 Release (pg/mL) | % Inhibition of LPS-induced PGE2 |

| Control | 0 | - | Basal Level | N/A |

| LPS | 0 | + | Significantly Increased | 0% |

| Mofezolac + LPS | 0.1 | + | Reduced vs. LPS alone | Dose-dependent |

| Mofezolac + LPS | 0.5 | + | Further Reduced vs. LPS alone | Dose-dependent |

| Data based on competitive binding immunoassay at 48 hours.[2] |

Experimental Protocols

Cell Culture and Maintenance

The murine BV-2 microglial cell line is a commonly used and appropriate in vitro model for studying neuroinflammation.[8]

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Mofezolac and LPS Preparation

-

Mofezolac Stock Solution: Prepare a stock solution of Mofezolac in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 and 0.5 µM).[1][2]

-

LPS Solution: Prepare a stock solution of Lipopolysaccharide (from E. coli) in sterile, nuclease-free water. Dilute in culture medium to a final concentration of 1 µg/mL.[1][2]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of Mofezolac are not due to cytotoxicity.[1][2]

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[1][2]

-

Pre-treat the cells with Mofezolac (0.1 and 0.5 µM) for 1 hour.[1][2]

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with Mofezolac alone, and cells treated with LPS alone.[1][2]

-

After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and dissolve the formazan crystals in DMSO.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

PGE2 Release Assay (ELISA)

This assay quantifies the production of the pro-inflammatory mediator PGE2.

-

Procedure:

-

Seed BV-2 cells in a 6-well plate at a density of 3 x 10⁶ cells/well and allow them to adhere.[1][2]

-

Pre-treat the cells with Mofezolac (0.1 and 0.5 µM) for 1 hour.[1][2]

-

Stimulate the cells with LPS (1 µg/mL) for 24 and 48 hours.[1][2]

-

After the incubation period, collect the cell culture supernatants.

-

Measure the PGE2 concentration in the supernatants using a competitive binding immunoassay kit according to the manufacturer's instructions.[2]

-

Results are typically expressed in pg/mL.

-

Visualizations

Signaling Pathway of Mofezolac Action in Microglia

References

- 1. scispace.com [scispace.com]

- 2. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Prostaglandin E2 released from activated microglia enhances astrocyte proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Mofezolac Dosage and Administration in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the dosage and administration of Mofezolac in rat models, compiled from various scientific studies. It is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

Mofezolac primarily exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]

While some sources describe Mofezolac as a selective COX-2 inhibitor, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs, other evidence indicates it is a potent and selective reversible COX-1 inhibitor.[1][3][4][5] This dual reporting suggests that the selectivity may be concentration-dependent or vary between species. Its mechanism is generally accepted to be the inhibition of prostaglandin biosynthesis.[6]

Below is a diagram illustrating the proposed signaling pathway of Mofezolac.

Dosage and Administration Data

The following tables summarize quantitative data on Mofezolac dosage and administration in rats from various studies.

Table 1: Acute Toxicity (LD50) in Wistar Rats

| Administration Route | Sex | LD50 (mg/kg) |

| Oral (p.o.) | Male | 920 |

| Oral (p.o.) | Female | 887 |

| Intraperitoneal (i.p.) | Male | 378 |

| Intraperitoneal (i.p.) | Female | 342 |

| Subcutaneous (s.c.) | Male | 572 |

| Subcutaneous (s.c.) | Female | 510 |

| Data sourced from a study on the acute toxicities of Mofezolac in ICR mice and Wistar rats.[7] |

Table 2: Chronic Oral Toxicity in Wistar Rats (52-Week Study)

| Dose Level (mg/kg/day) | Sex | Key Observations | Non-Effective Dose Level (mg/kg) |

| 5 | Female | - | 5 |

| 20 | Male | - | 20 |

| 60 | Female | Some gastrointestinal and renal changes; anemic findings. | - |

| 120 | Male | Anemic findings. | - |

| 120 | Female | Hematuria, skin blanching, suppressed body weight gain, mortality, gastrointestinal lesions (erosion, ulcer, hemorrhage), renal disorder.[8] | - |

| This study highlights sex-specific differences in toxicity, with females being more sensitive.[8] |

Table 3: Dosage for Efficacy Studies in Rats

| Study Type | Rat Strain | Dosage | Administration Route | Key Findings |

| Anti-inflammatory (analgesic) | - | Potent suppression of writhing models | - | Potency slightly lower than indomethacin but higher than other NSAIDs.[6] |

| Anti-carcinogenesis | F344 Male | 600 or 1200 p.p.m. in diet | Oral (in diet) | Dose-dependent decrease in aberrant crypt foci number.[9] |

| Neuroinflammation | - | - | In vivo administration | Reduced presence of GFAP immunoreactive cells in the brain.[10] |

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

1. Animals:

-

Male Wistar rats (150-200 g).

-

Acclimatize animals for at least one week before the experiment.

-

House in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Provide free access to standard pellet chow and water.

2. Materials:

-

Mofezolac

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Plethysmometer

-

Syringes and needles for oral gavage and subcutaneous injection.

3. Experimental Procedure:

-

Fast the rats overnight before the experiment, with free access to water.

-

Divide the animals into groups (e.g., vehicle control, positive control, Mofezolac treatment groups).

-

Administer Mofezolac or the vehicle orally (p.o.) one hour before carrageenan injection. The positive control group can be administered a standard NSAID like diclofenac sodium.[11]

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol 2: General Administration Routes in Rats

1. Oral Administration (p.o.):

-

Method: Use a gavage needle or feeding tube.[12]

-

Procedure: Gently restrain the rat, insert the gavage needle into the mouth, and pass it down the esophagus to the stomach before slowly delivering the drug solution.[12]

-

Volume: Typically up to 5 ml/kg.[13]

-

Considerations: This route mimics human drug intake and is suitable for long-term studies. Skill is required to avoid injury.[12]

2. Intraperitoneal Administration (i.p.):

-

Method: Injection into the peritoneal cavity.[12]

-

Procedure: Position the rat on its back and gently restrain it. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the drug.[12]

-

Considerations: Allows for rapid absorption. Proper technique is crucial to avoid injuring internal organs.[12] For repeated daily dosing, alternate injection sides.[14]

3. Subcutaneous Administration (s.c.):

-

Method: Injection into the space beneath the skin.

-

Procedure: Tent the skin, hold the syringe parallel to the animal, and direct the needle into the subcutis. Aspirate before injecting.[14]

-

Considerations: Absorption may be slower than other parenteral routes.[14]

Pharmacokinetics

Studies using 14C-labeled Mofezolac in rats after a single oral administration have shown:

-

Rapid absorption, with blood radioactivity reaching its maximum concentration within 15 minutes.[15]

-

By 12 hours, the blood concentration decreased to 1.4% of the maximum level.[15]

-

Excretion occurred primarily through urine (approximately 55%) and feces (approximately 39%) within 72 hours.[15]

-

About 62% of the radioactivity was excreted in the bile, suggesting enterohepatic circulation.[15]

-

Tissue distribution was highest in the stomach, liver, and kidney, with rapid clearance from all tissues.[15]

-

Repeated administration for 7 days did not show significant accumulation.[15]

Concluding Remarks

Mofezolac demonstrates significant anti-inflammatory and analgesic effects in rat models. The choice of dosage and administration route should be carefully considered based on the specific aims of the study, taking into account the pharmacokinetic profile and potential for toxicity, particularly with chronic administration in female rats. The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of Mofezolac.

References

- 1. What is the mechanism of Mofezolac? [synapse.patsnap.com]

- 2. What is Mofezolac used for? [synapse.patsnap.com]

- 3. Mofezolac - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Fifty two-week chronic oral toxicity study of mofezolac (N-22) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]

- 11. jptcp.com [jptcp.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 14. az.research.umich.edu [az.research.umich.edu]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Application Note: Quantification of Mofezolac in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mofezolac in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the workflow to aid researchers and scientists in implementing this analytical technique.

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. Accurate and precise quantification of Mofezolac in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, specificity, and reproducibility.[1] This application note presents a detailed HPLC method for the determination of Mofezolac in human plasma, which has been developed and validated based on established bioanalytical method validation guidelines.[2][3]

Experimental Protocols

Materials and Reagents

-

Mofezolac reference standard

-

Internal Standard (IS) (e.g., Diclofenac or another suitable NSAID)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Analytical grade ortho-phosphoric acid

-

Human plasma (drug-free)

-

Purified water (18.2 MΩ·cm)

Equipment

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of Mofezolac from plasma samples.[1][4]

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent and an acidic buffer.

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with ortho-phosphoric acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (based on the UV absorption maxima of similar compounds)

-

Internal Standard: Diclofenac (retention time ~5.8 min)

Method Validation

The developed HPLC method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.[2][3]

Data Presentation

The quantitative performance of the HPLC method for Mofezolac quantification is summarized in the following table. The data presented here are representative and should be confirmed during in-house validation.

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time of Mofezolac | ~4.5 min |

| Retention Time of Internal Standard | ~5.8 min |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Intra-day Accuracy (%Bias) | ± 8% |

| Inter-day Accuracy (%Bias) | ± 10% |

| Mean Recovery | > 85% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of Mofezolac in plasma using the described HPLC method.

Caption: Workflow for Mofezolac quantification in plasma.

Conclusion

The described HPLC-UV method provides a sensitive, specific, and reliable approach for the quantification of Mofezolac in human plasma. The simple sample preparation procedure and the robust chromatographic conditions make this method suitable for routine analysis in a research or drug development setting. It is recommended that a full method validation be performed in the respective laboratory to ensure compliance with regulatory requirements.

References

Application Note: Quantitative Analysis of Mofezolac and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the selective inhibition of cyclooxygenase-1 (COX-1).[1][2] Understanding the metabolic fate of Mofezolac is crucial for characterizing its pharmacokinetic profile and assessing its safety and efficacy. Like many NSAIDs, Mofezolac is anticipated to undergo hepatic metabolism, primarily mediated by cytochrome P450 enzymes, followed by conjugation reactions to facilitate excretion. This application note provides a detailed protocol for the extraction and quantitative analysis of Mofezolac and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs protein precipitation for the simple and rapid extraction of Mofezolac and its metabolites from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the simultaneous quantification of the parent drug and its metabolites.

Materials and Reagents

-

Mofezolac analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with appropriate anticoagulant)

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and analytical standards on ice.

-

Spike 100 µL of blank human plasma with known concentrations of Mofezolac and its potential metabolites to prepare calibration standards and quality control (QC) samples.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusion of pure standards |

Data Presentation

Quantitative data for Mofezolac and its metabolites should be summarized in tables for clear comparison.

Table 1: MRM Transitions for Mofezolac and Putative Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mofezolac | [To be determined] | [To be determined] | 100 | [To be determined] |

| O-desmethyl-Mofezolac | [To be determined] | [To be determined] | 100 | [To be determined] |

| O-desmethyl-Mofezolac Glucuronide | [To be determined] | [To be determined] | 100 | [To be determined] |

| Internal Standard (IS) | [To be determined] | [To be determined] | 100 | [To be determined] |

Table 2: Calibration Curve Summary for Mofezolac and its Metabolites

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| Mofezolac | [e.g., 1 - 1000] | >0.99 | [e.g., 1] |

| O-desmethyl-Mofezolac | [e.g., 0.5 - 500] | >0.99 | [e.g., 0.5] |

| O-desmethyl-Mofezolac Glucuronide | [e.g., 0.5 - 500] | >0.99 | [e.g., 0.5] |

Visualizations

Proposed Metabolic Pathway of Mofezolac

Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[3] Based on the metabolism of other NSAIDs by this enzyme, the primary metabolic pathways for Mofezolac are hypothesized to be O-demethylation of one or both of the methoxyphenyl groups, followed by phase II conjugation, such as glucuronidation.

Caption: Proposed metabolic pathway of Mofezolac.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of Mofezolac and its metabolites is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Methylation, Glucuronidation, and Sulfonation of Daphnetin in Human Hepatic Preparations In Vitro: Metabolic Profiling, Pathway Comparison, and Bioactivity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs [uspharmacist.com]

Troubleshooting & Optimization

Mofezolac Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Mofezolac in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Mofezolac and why is its solubility in aqueous buffers a concern?

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-1 (COX-1) inhibitor.[1] Like many small molecule inhibitors, Mofezolac is a lipophilic compound with poor solubility in water, which can pose a significant challenge for in vitro and in vivo studies that require its dissolution in aqueous buffer systems.[2]

Q2: What is the known solubility of Mofezolac in common laboratory solvents?

Mofezolac exhibits high solubility in dimethyl sulfoxide (DMSO), with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.[1] Conversely, it is reported to be insoluble in water and ethanol.[2]

Q3: How does the pH of the aqueous buffer affect Mofezolac's solubility?

Q4: Are there any pre-formulated solutions of Mofezolac available?

Some suppliers offer Mofezolac pre-dissolved in DMSO, typically at a concentration of 10 mM.[1] This can be a convenient starting point for preparing working solutions.

Troubleshooting Guide

Issue: Mofezolac is precipitating out of my aqueous buffer.

This is a common problem due to the low aqueous solubility of Mofezolac. Here are several troubleshooting steps you can take, starting with the simplest and progressing to more complex formulations.

Step 1: Initial Dissolution in an Organic Solvent

It is highly recommended to first dissolve Mofezolac in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. DMSO is the most commonly used solvent for this purpose.

Experimental Protocol: Preparation of a Mofezolac Stock Solution in DMSO

-

Weigh the desired amount of solid Mofezolac powder in a sterile microcentrifuge tube.

-

Add a minimal volume of high-purity, anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of Mofezolac (MW: 339.34 g/mol ), you would add approximately 294.7 µL of DMSO.

-

Vortex the solution vigorously.

-